5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide
Overview
Description
Scientific Research Applications
Photodynamic Therapy
One of the applications of compounds related to 5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide is in photodynamic therapy. A study investigated the use of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound demonstrated excellent photophysical and photochemical properties, making it a potential candidate for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Activity
Another application area involves the synthesis of novel derivatives and their biological activity assessment. For instance, novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities. These derivatives showed significant antimicrobial activity against various pathogenic strains (Ranganatha et al., 2018).
Electrophilic Bromoamidation
The compound's use in the catalyst-free and metal-free electrophilic bromoamidation of unactivated olefins has been explored. This methodology is applicable to both cyclic and aliphatic olefins, highlighting the versatility of benzenesulfonamide derivatives in synthetic chemistry (Yu, Chen, Cheng, & Yeung, 2015).
Spectroscopic and Photophysicochemical Properties
Research into the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units reveals potential applications in cancer therapy. The study highlighted the impact of these compounds on photodynamic therapy due to their favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential pharmacological applications is another key area. For example, novel benzenesulfonamide containing isoxazole compounds were synthesized and screened for their inhibitory activity against carbonic anhydrase isoforms. These compounds showed excellent activity against specific isoforms, suggesting potential in drug development (Altug et al., 2017).
Directed Ortho Metalation
Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), offering vast possibilities in arylsulfonamides' metalation and applications in heterocyclic synthesis. This method's versatility in introducing various functional groups showcases the compound's utility in synthetic chemistry (Familoni, 2002).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-3-16(4-2)20(17,18)10-7-8(12)5-6-9(10)19-11(13,14)15/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLABFDKNBZJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181822 | |
Record name | Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide | |
CAS RN |
1704069-28-2 | |
Record name | Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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